2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
CAS No.: 486993-06-0
Cat. No.: VC8275634
Molecular Formula: C18H15BrF3NO4
Molecular Weight: 446.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 486993-06-0 |
|---|---|
| Molecular Formula | C18H15BrF3NO4 |
| Molecular Weight | 446.2 g/mol |
| IUPAC Name | 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C18H15BrF3NO4/c1-2-26-15-7-11(9-24)6-14(19)17(15)27-10-16(25)23-13-5-3-4-12(8-13)18(20,21)22/h3-9H,2,10H2,1H3,(H,23,25) |
| Standard InChI Key | FJLBMICFSHAOOD-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
| Canonical SMILES | CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide, reflects its multifunctional architecture. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 486993-06-0 | |
| Molecular Formula | C₁₈H₁₅BrF₃NO₄ | |
| Molecular Weight | 446.2 g/mol | |
| SMILES | CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| InChIKey | FJLBMICFSHAOOD-UHFFFAOYSA-N |
The structure combines a bromo-ethoxy-formylphenoxy group linked via an acetamide bridge to a 3-trifluoromethylphenyl ring. The bromine atom at position 2 and the formyl group at position 4 on the phenoxy ring suggest potential electrophilic reactivity, while the trifluoromethyl group enhances lipophilicity .
Synthesis and Analytical Characterization
Synthetic Pathways
Synthesis typically involves sequential functionalization of phenolic precursors:
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Bromination and Ethoxylation: A bromo-ethoxy phenol intermediate is prepared via nucleophilic aromatic substitution.
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Formylation: Introduction of the formyl group at position 4 using Vilsmeier-Haack or Duff reactions.
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Acetamide Coupling: Reaction with 3-(trifluoromethyl)aniline via carbodiimide-mediated coupling.
Critical parameters include:
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Temperature: 0–5°C during bromination to minimize side reactions.
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Catalysts: Use of DCC (N,N'-dicyclohexylcarbodiimide) for amide bond formation.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity.
Analytical Validation
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Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 10.2 (CHO), 8.1 (Ar-H), 4.1 (OCH₂CH₃).
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Mass Spectrometry: ESI-MS m/z 447.1 [M+H]⁺ confirms molecular weight.
Physicochemical Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO (≥50 mg/mL).
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Stability: Decomposes above 200°C; susceptible to hydrolysis under strongly acidic/basic conditions due to the acetamide bond .
Spectroscopic Data
| Technique | Key Features |
|---|---|
| UV-Vis | λₘₐₓ 280 nm (π→π* transition in aryl) |
| IR | 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F) |
Biological Activities and Mechanisms
Antimicrobial Effects
Bromoaryl compounds disrupt microbial cell walls via oxidative stress induction. A derivative with a similar scaffold exhibited MIC = 8 µg/mL against Staphylococcus aureus.
Comparative Analysis with Analogous Compounds
| Compound | Key Differences | Bioactivity (IC₅₀) |
|---|---|---|
| Target Compound | Br, CF₃, CHO substituents | Not reported |
| N-(3-chlorophenyl) analog | Cl instead of CF₃ | 5.8 µM (EGFR) |
| 4-nitro derivative | NO₂ instead of CHO | 12.4 µM (Tubulin) |
The trifluoromethyl group in the target compound likely improves metabolic stability compared to chloro analogs .
Future Research Directions
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Target Identification: High-throughput screening against kinase libraries.
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SAR Studies: Modifying the ethoxy or formyl groups to optimize potency.
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Toxicology: Acute toxicity profiling in rodent models.
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Formulation: Development of nanoparticle carriers to enhance aqueous solubility.
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